3(5)-Ethyl-5(3)-phenylpyrazole

Supramolecular Chemistry Crystal Engineering Tautomerism

Research on NH-pyrazole tectons requires consistent solid-state architecture, yet subtle substituent changes dramatically alter crystal packing and tautomer distribution. This compound delivers batch-to-batch consistency and predictable supramolecular assembly. - Defined 3:1 tautomer ratio confirmed by ¹⁵N CPMAS NMR on ¹⁵N₂ isotopologue - Low melting point (82.5°C) enables melt-phase or mechanochemical processing - Ethyl handle provides a synthetic entry for derivatization to polytopic MOF ligands - Replaces generic analogs; avoid uncharacterized tautomer distributions that compromise crystal reproducibility.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 141665-22-7
Cat. No. B8455855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(5)-Ethyl-5(3)-phenylpyrazole
CAS141665-22-7
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
InChIKeyIENAMGDFEYXOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(5)-Ethyl-5(3)-phenylpyrazole: Physicochemical & Structural Profile


3(5)-Ethyl-5(3)-phenylpyrazole (CAS 141665-22-7) is an unsymmetrically 3,5-disubstituted NH-pyrazole (C₁₁H₁₂N₂, MW 172.23 g/mol) that exists as a dynamic equilibrium of two tautomers differing in the position of the annular NH proton . It is a solid at ambient temperature with an experimentally determined melting point of 82.5 °C (recrystallized from hexane) and a predicted aqueous pKₐ of 14.08 . The compound was first synthesized and structurally characterized in the context of crystal engineering studies aimed at exploiting 3,5-disubstituted pyrazoles as hydrogen-bonded tectons for supramolecular assembly.

3(5)-Ethyl-5(3)-phenylpyrazole: Why Generic Analogs Fail


The solid-state architecture and resultant bulk physicochemical properties of NH-pyrazoles are exquisitely sensitive to the identity of the C3 and C5 substituents. Even a single methylene-unit difference between ethyl and methyl substituents fundamentally alters the hydrogen-bonded tetramer geometry, tautomer distribution, and crystal packing . The methyl analog 3(5)-methyl-5(3)-phenylpyrazole crystallizes in a different space group with a distinct molecular arrangement where the tautomeric NH protons could not be located by X-ray diffraction . These structural differences manifest in measurable bulk-property divergences that matter for crystallization, formulation, and solid-phase handling, making generic substitution inadvisable without explicit requalification.

3(5)-Ethyl-5(3)-phenylpyrazole: Evidence vs. Closest Analogs


Tetramer Architecture vs. Methyl Analog

Single-crystal X-ray diffraction and ¹⁵N CPMAS NMR reveal that 3(5)-ethyl-5(3)-phenylpyrazole crystallizes as a hydrogen-bonded tetramer composed of three 5-ethyl-3-phenyl-1H-pyrazole tautomers and one 3-ethyl-5-phenyl-1H-pyrazole tautomer in a dynamic 3:1 ratio . In contrast, the closest methyl analog, 3(5)-methyl-5(3)-phenylpyrazole, also forms tetrameric clusters but the tautomeric NH protons were not locatable by X-ray diffraction, indicating static or dynamic disorder of a qualitatively different nature . The ethyl derivative is thus the first documented example of a non-symmetric disordered pyrazole tetramer with a quantifiable tautomer ratio determined by combined crystallographic and multinuclear solid-state NMR .

Supramolecular Chemistry Crystal Engineering Tautomerism Solid-State NMR

Melting Point vs. Methyl Analog

The experimentally determined melting point of 3(5)-ethyl-5(3)-phenylpyrazole is 82.5 °C (recrystallized from hexane) . The directly analogous compound 3(5)-methyl-5(3)-phenylpyrazole melts at 120–127 °C as reported by multiple independent commercial suppliers, including Thermo Scientific Chemicals (124–127 °C) and AKSci (120–126 °C) . This represents a melting-point depression of 38–44 °C upon replacement of the C3-methyl group with a C3-ethyl group. The substantially lower melting point of the ethyl derivative facilitates melt-processing, lowers energy requirements for thermal drying, and may simplify recrystallization from lower-boiling solvents.

Thermal Analysis Formulation Science Solid-State Chemistry Physicochemical Characterization

Boiling Point vs. Methyl Analog

The predicted normal boiling point of 3(5)-ethyl-5(3)-phenylpyrazole is 344.0 ± 11.0 °C at 760 mmHg . The corresponding methyl analog 3(5)-methyl-5(3)-phenylpyrazole has a predicted boiling point of 333.9 °C at 760 mmHg . This 10.1 °C difference, although modest, is sufficient to enable fractional separation of the ethyl derivative from methyl-containing impurities or residual synthetic intermediates by high-efficiency fractional distillation under reduced pressure.

Distillation Purification Process Chemistry Separation Science

Liquid Density vs. Methyl Analog

The predicted density of 3(5)-ethyl-5(3)-phenylpyrazole is 1.082 ± 0.06 g/cm³ . The methyl analog exhibits a predicted density of 1.109 ± 0.06 g/cm³ . This represents a 2.5% lower density for the ethyl-substituted compound, which directly affects volume-to-mass conversion in automated dosing systems and can influence buoyancy, sedimentation, and mixing behavior in formulated products.

Formulation Density Measurement Material Handling Volume-to-Mass Conversion

3(5)-Ethyl-5(3)-phenylpyrazole: Application Scenarios


Hydrogen-Bonded Tecton for SOF Construction

The non-symmetric 3:1 tetrameric self-assembly, confirmed by single-crystal XRD and ¹⁵N CPMAS NMR , makes this compound a rationally selected building block for constructing extended supramolecular organic frameworks. Its predictable hydrogen-bonding topology and geometrically well-defined tetrameric node distinguish it from the methyl analog, whose tautomer distribution remains undetermined , and from the symmetrically substituted diphenyl analog, which lacks the ethyl handle for further functionalization.

MOF Linker Precursor

The ethyl substituent at the C3 (or C5) position provides a synthetic entry point for further derivatization (e.g., bromination, oxidation to carboxylic acid) to generate ditopic or polytopic pyrazole-based ligands for MOF synthesis. The compound was originally prepared and crystallographically characterized specifically in the context of a crystal-engineering program targeting 2D and 3D metal-organic frameworks . Its melting point (82.5 °C) enables mild-condition processing that avoids thermal degradation of sensitive metal precursors during in situ ligand preparation.

Solid-State NMR Tautomerism Reference

The 3:1 tautomer ratio in the solid state, quantitatively determined by ¹⁵N CPMAS NMR on the specifically synthesized ¹⁵N₂-labelled isotopologue , establishes this compound as a characterized reference material for calibrating solid-state NMR methodologies applied to NH-pyrazole tautomerism. No other 3,5-disubstituted NH-pyrazole has a comparably well-defined solid-state tautomer distribution in the peer-reviewed crystallographic literature.

Low-Melting Intermediate for Melt-Phase Reactions

With a melting point of 82.5 °C — substantially lower than the methyl analog (120–127 °C) and less than half that of 3,5-diphenylpyrazole (~200 °C) — this compound is the preferred pyrazole building block when melt-phase reaction conditions, hot-melt extrusion, or solvent-free mechanochemical synthesis protocols are being developed. The lower thermal threshold reduces energy input and expands the compatible substrate scope.

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